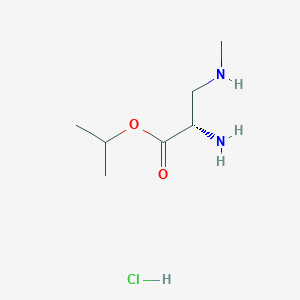

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

Description

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by the presence of an isopropyl group, an amino group, and a methylamino group attached to a propanoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-5(2)11-7(10)6(8)4-9-3;/h5-6,9H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRRVPLMKZMHJF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CNC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CNC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of (S)-2-Amino-3-(methylamino)propanoic acid with isopropanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride is primarily studied for its potential therapeutic effects. Research indicates that compounds with similar structures have been effective in modulating neurotransmitter systems, particularly in the treatment of neurological disorders.

Case Study: Neuropathic Pain Treatment

A study published in Journal of Medicinal Chemistry examined novel functionalized amino acids as inhibitors of GABA uptake, which is crucial for managing neuropathic pain. The findings suggest that derivatives of amino acids can significantly enhance the efficacy of pain management therapies . While this compound has not been directly tested in this context, its structural similarities to effective compounds warrant further investigation.

Biochemical Research

The compound's role as a biochemical agent is noteworthy due to its potential interactions with various proteins and enzymes.

Protein Interaction Studies

Research has shown that amino acid derivatives can influence the binding affinity to specific proteins, impacting cellular functions. For instance, compounds targeting the HSET protein have been shown to induce multipolar spindle formation in cancer cells, leading to cell death . this compound could be explored for similar interactions, potentially contributing to cancer research.

Synthesis and Formulation Development

The synthesis of this compound can be optimized for pharmaceutical applications. Its formulation can be tailored for enhanced solubility and bioavailability, which are critical factors in drug development.

Formulation Strategies

Studies have indicated that modifying the alkyl chain or introducing functional groups can significantly affect the compound's pharmacokinetics. For example, extending the polyethylene glycol linker in related compounds improved solubility while retaining biological activity . Similar strategies could be applied to this compound to enhance its therapeutic potential.

Future Research Directions

Given the promising applications of this compound in medicinal chemistry and biochemical research, several future research directions can be proposed:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and pharmacokinetics.

- Mechanistic Studies : Investigating the molecular mechanisms by which this compound interacts with target proteins.

- Formulation Development : Optimizing formulations for improved delivery methods in therapeutic applications.

Mechanism of Action

The mechanism of action of Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride can be compared with other similar compounds such as:

Ethyl (S)-2-Amino-3-(methylamino)propanoate HCl: Similar structure but with an ethyl group instead of an isopropyl group.

Methyl (S)-2-Amino-3-(methylamino)propanoate HCl: Contains a methyl group instead of an isopropyl group.

Propyl (S)-2-Amino-3-(methylamino)propanoate HCl: Features a propyl group in place of the isopropyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular research and industrial applications.

Biological Activity

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride, a compound with the molecular formula and a molecular weight of 196.67 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₇ClN₂O₂ |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | propan-2-yl 2-amino-3-(methylamino)propanoate; hydrochloride |

| Appearance | White to yellow solid |

| PubChem CID | 137333175 |

The compound functions primarily as an amino acid derivative, which suggests that it may interact with neurotransmitter systems or metabolic pathways. Amino acid derivatives are often involved in modulating neurotransmission, and this specific compound may exhibit similar properties due to its structural characteristics.

Biological Activity

- Antidiabetic Effects : Preliminary studies indicate that this compound may possess antidiabetic properties. It has been suggested that compounds with similar structures can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thus playing a role in glycemic control .

- Neuroprotective Potential : Given its structure, there is speculation regarding its potential neuroprotective effects, possibly through modulation of neurotransmitter levels or protection against oxidative stress .

- Antimicrobial Activity : Some studies have shown that amino acid derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens .

Case Study 1: Antidiabetic Activity

A study focusing on the antidiabetic potential of similar compounds revealed significant reductions in blood glucose levels in animal models treated with DPP-IV inhibitors. This suggests that this compound could be explored further for its potential to manage type II diabetes effectively.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of amino acid derivatives indicated that certain compounds could reduce neuronal apoptosis under oxidative stress conditions. While specific studies on this compound are lacking, the implications of similar compounds suggest a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride with high yield and purity?

- Methodology : The compound can be synthesized via a multi-step process involving (1) protection of the amino group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions, (2) esterification with isopropyl alcohol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), and (3) deprotection followed by HCl treatment to form the hydrochloride salt. A reported yield of 76% was achieved using similar methods for structurally related compounds . Key parameters include maintaining anhydrous conditions during silylation (0–5°C) and optimizing the pH during HCl salt formation (pH 4–5) to prevent racemization .

Q. How can researchers confirm the chiral purity and structural integrity of this compound?

- Methodology : Use H NMR (400 MHz, CDCl) to verify stereochemistry and structural features. For example, characteristic proton signals for the isopropyl group (δ = 1.29 ppm, doublet, Hz) and amino protons (δ = 8.72 ppm, broad singlet) should align with literature data . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) can confirm enantiomeric excess (>98% for pharmaceutical-grade research) .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

- Methodology : Perform reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities at levels ≥0.1%. LC-MS can identify byproducts such as de-esterified intermediates or methylamino group oxidation products. Residual solvents (e.g., dichloromethane) should be quantified via GC-MS per ICH Q3C guidelines .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies under accelerated conditions (40°C/75% RH for 6 months) should monitor degradation via HPLC. Buffered solutions (pH 4–6) are optimal for long-term storage to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different experimental models?

- Case Study : If the compound shows divergent IC values in enzyme inhibition assays (e.g., acetylcholinesterase vs. butyrylcholinesterase), validate assay conditions by (1) standardizing enzyme sources (recombinant vs. tissue-derived), (2) controlling ionic strength (e.g., 150 mM NaCl), and (3) using a reference inhibitor (e.g., donepezil) as a positive control. Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How can researchers investigate the compound’s mechanism of action in neuroinflammatory pathways?

- Methodology : Employ RNA-seq or phosphoproteomics to identify downstream targets (e.g., NF-κB or MAPK pathways) in microglial cells treated with the compound. Use siRNA knockdown of RPTPβ ζ (a reported target for related inhibitors) to confirm specificity. In vivo models (e.g., LPS-induced neuroinflammation in mice) can correlate pharmacokinetic data (C, AUC) with efficacy .

Q. What advanced techniques optimize chiral synthesis to avoid racemization during scale-up?

- Methodology : Implement continuous flow chemistry with immobilized catalysts (e.g., silica-supported chiral amines) to enhance stereochemical control. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. For critical steps (e.g., esterification), kinetic resolution via lipases (e.g., Candida antarctica Lipase B) can improve enantiomeric excess .

Q. How do structural modifications to the methylamino or isopropyl groups affect metabolic stability?

- Methodology : Synthesize analogs with deuterated methylamino groups or bulkier substituents (e.g., cyclopropyl). Assess metabolic stability in human liver microsomes (HLM) with LC-MS quantification of parent compound depletion. Correlate results with computational docking studies (e.g., CYP3A4 binding affinity) to predict sites of oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.